![molecular formula C13H13ClN4O2S B2895830 N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 522642-01-9](/img/structure/B2895830.png)
N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H13ClN4O2S and its molecular weight is 324.78. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidin-4-one and triazolyl-thione have been synthesized and evaluated for their potential antimicrobial activity. These compounds, which share structural features with the target compound, have been tested against various bacterial and fungal strains, showcasing the potential of such chemicals in developing new antimicrobial agents (Baviskar et al., 2013).
Anticancer Activity
Synthetic analogs of triazolophthalazines, which bear resemblance in their core structure to the compound , have been explored for their anticancer properties. These studies involve evaluating the compounds' inhibitory activities against cancer cell lines, suggesting the potential utility of such chemicals in cancer therapy (Kumar et al., 2019).
Antiviral Activity
Compounds with triazolyl-thioether components have been investigated for their antiviral properties. Studies include the synthesis of derivatives and their evaluation against various viruses, indicating the relevance of such structural features in developing antiviral drugs (Hamad et al., 2010).
Pharmacokinetics and Molecular Docking
Investigations into the vibrational spectroscopic signatures and the effects of rehybridization on molecules structurally similar to the target compound have been conducted. Such studies, utilizing computational and spectroscopic methods, provide insights into the stability and reactivity of these compounds, which is critical for their pharmaceutical applications (Mary et al., 2022).
Mechanism of Action
Target of Action
AKOS002352370, also known as N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as the main interface between the mitochondrial matrix and the cytosol . They play a crucial role in regulating mitochondrial function and apoptosis .
Mode of Action
AKOS002352370 interacts with VDACs and reduces their conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .
Biochemical Pathways
Given its role as a vdac inhibitor, it likely impacts pathways related to mitochondrial function and apoptosis . By inhibiting VDACs, AKOS002352370 may prevent the release of cytochrome C from mitochondria, a key event in the initiation of apoptosis .
Result of Action
AKOS002352370’s inhibition of VDACs leads to a reduction in apoptosis, as evidenced by decreased cytochrome C release from mitochondria . This could potentially have therapeutic implications in diseases where apoptosis is dysregulated.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-7-3-4-9(14)5-10(7)15-11(19)6-21-13-16-12(20)8(2)17-18-13/h3-5H,6H2,1-2H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPCGNLRFKYYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide |
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